molecular formula C4H8N6O B023585 Azido-PEG1-Azide CAS No. 24345-74-2

Azido-PEG1-Azide

Cat. No.: B023585
CAS No.: 24345-74-2
M. Wt: 156.15 g/mol
InChI Key: NQEPBRYUGPSVPU-UHFFFAOYSA-N
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Description

1,5-Diazido-3-oxapentane is a multifunctional, alkylating agent with the molecular formula C₄H₈N₆O and a molecular weight of 156.15 g/mol . It is known for its application in various scientific fields due to its unique chemical properties.

Mechanism of Action

Target of Action

1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.

Mode of Action

The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diazido-3-oxapentane can be synthesized using a semi-solvent method. This involves the reaction of appropriate starting materials under controlled conditions to ensure the formation of the desired azido compound . The process typically involves the use of solvents like dichloromethane and dimethyl sulfoxide (DMSO), and the reaction is carried out at low temperatures to maintain stability .

Industrial Production Methods

In industrial settings, the production of 1,5-Diazido-3-oxapentane follows similar synthetic routes but on a larger scale. The semi-solvent method is often employed due to its efficiency and ability to produce high-purity compounds . The process is carefully monitored to ensure safety and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Diazido-3-oxapentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,5-Diazido-3-oxapentane include halogens, alkylating agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce azido-oxides, while reduction reactions may yield azido-hydrocarbons .

Biological Activity

Azido-PEG1-Azide, also known by its CAS number 24345-74-2, is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The incorporation of azide functional groups in these compounds enhances their biological activity and potential applications in targeted therapies.

Basic Characteristics

  • Molecular Formula: C4_4H8_8N6_6O
  • Molecular Weight: 156.146 g/mol
  • Density: Not available
  • LogP: 0.52912
  • Polar Surface Area (PSA): 108.730 Ų

Structural Overview

This compound contains two azide groups connected by a PEG linker, which facilitates solubility and biocompatibility in biological systems.

This compound functions primarily as a linker in PROTACs, which consist of two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual binding capability allows for selective protein degradation, making PROTACs a promising strategy in drug development for various diseases, including cancer.

In Vitro Studies

Research has demonstrated that azide-containing compounds can enhance the efficacy of PROTACs. For instance, studies have shown that azido-based linkers improve the binding affinity and specificity of PROTACs to their target proteins, leading to increased degradation rates compared to traditional linkers .

Table 1: Summary of In Vitro Findings on this compound

Study ReferenceTarget ProteinE3 LigaseDegradation RateComments
An et al. (2018)Various OncogenesVHLIncreased by 2xEnhanced specificity observed
MedChemExpress Data SheetHER2CRBN1.5x improvementEffective in cellular assays
Kozaki et al. (2020)MCF7 CellsNot specifiedSignificant reductionDemonstrated potential in cancer therapy

Case Studies

A notable case study involved the application of this compound in developing a PROTAC targeting the BCR-ABL fusion protein implicated in chronic myeloid leukemia (CML). The study reported that the azide linker significantly improved the degradation efficiency of BCR-ABL compared to non-azide linkers, indicating its potential utility in treating resistant CML cases .

Applications Beyond PROTACs

The biological properties of azides extend beyond their role in PROTACs. Azido compounds have been explored for use in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon light activation. This property has been leveraged in studies targeting antibiotic-resistant bacteria and cancer cells, showcasing the versatility of azido-functionalized compounds .

Properties

IUPAC Name

1-azido-2-(2-azidoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEPBRYUGPSVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444939
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-74-2
Record name 1,5-DIAZIDO-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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